molecular formula C16H18N4O2 B2497278 N-phenyl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide CAS No. 1797270-72-4

N-phenyl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide

Cat. No. B2497278
CAS RN: 1797270-72-4
M. Wt: 298.346
InChI Key: PVNNNDIJJPGTIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-phenyl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide, also known as PPIC, is a chemical compound that has been extensively studied for its potential applications in scientific research. PPIC is a piperidine derivative that has been found to have a variety of biochemical and physiological effects, which make it a promising candidate for further investigation.

Scientific Research Applications

Anti-angiogenic and DNA Cleavage Activities

Compounds similar to N-phenyl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide have been synthesized and characterized for their potential anti-angiogenic and DNA cleavage activities. These novel piperidine analogues demonstrated significant inhibition of in vivo angiogenesis using the chick chorioallantoic membrane (CAM) model and exhibited differential migration and band intensities in DNA binding/cleavage assays. This suggests their potential as anticancer agents by exerting both anti-angiogenic and cytotoxic effects (Vinaya Kambappa et al., 2017).

Inhibitor of the Met Kinase Superfamily

Another study discovered substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. These compounds showed complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model following oral administration, highlighting their significance in cancer therapy (G. M. Schroeder et al., 2009).

Uroselective Alpha 1-Adrenoceptor Antagonists

Research has also focused on arylpiperazines as alpha 1-adrenoceptor (AR) subtype-selective antagonists. These compounds demonstrated significant selectivity and potency, potentially offering therapeutic benefits for conditions related to the human lower urinary tract (T. Elworthy et al., 1997).

Mycobacterium tuberculosis GyrB Inhibitors

A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were designed, synthesized, and evaluated for their in vitro activities against Mycobacterium tuberculosis. Among these, certain compounds showed promising activity, indicating their potential as novel therapeutic agents against tuberculosis (V. U. Jeankumar et al., 2013).

Soluble Epoxide Hydrolase Inhibitors

Further research identified 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase from high-throughput screening. These compounds were optimized for potency, P450 selectivity, and pharmacokinetic profiles, providing insights into the development of therapeutic agents for various diseases (R. Thalji et al., 2013).

Future Directions

Piperidine derivatives are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The inherent properties of the pyridazine ring also make it an attractive heterocycle for drug design .

properties

IUPAC Name

N-phenyl-4-pyridazin-3-yloxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c21-16(18-13-5-2-1-3-6-13)20-11-8-14(9-12-20)22-15-7-4-10-17-19-15/h1-7,10,14H,8-9,11-12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNNNDIJJPGTIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CC=C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.